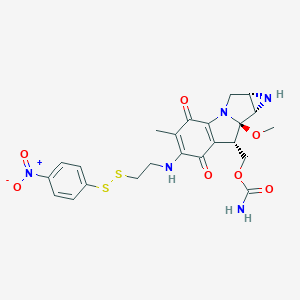

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Description

Properties

IUPAC Name |

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDJOCJUBZZAMN-USYHLRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241743 | |

| Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95056-36-3 | |

| Record name | N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-181174 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Triazene-Mediated O-Alkylation of Mitomycin C

The most well-documented synthesis of NPSSE-MC employs a triazene-assisted O-alkylation strategy. This method, adapted from J-stage research, proceeds via three stages:

-

Synthesis of 3-Nitro-2-pyridyldithioethyltriazene (Reagent 8) :

-

Alkylation of Mitomycin C :

-

Purification and Characterization :

Key Reaction Parameters :

Alternative Disulfide Functionalization Strategies

A patent detailing N7-amidino MMC derivatives provides insights into stabilizing the mitosane ring during substitution:

-

Chloroformimidinium Salt Approach : While designed for amidino derivatives, this method highlights the necessity of polar aprotic solvents (e.g., DMSO) and low temperatures (−30°C to 0°C) to preserve MMC’s aziridine and carbamate functionalities.

-

Thiol-Disulfide Exchange : Search result proposes nonenzymatic activation of disulfide-tethered mitomycins via glutathione, suggesting that NPSSE-MC’s disulfide bridge could be introduced post-synthesis through thiol exchange. However, this remains hypothetical in published protocols.

Mechanistic Insights into N7 Substitution

Electronic and Steric Considerations

The N7 position of MMC is nucleophilic due to conjugation with the adjacent quinone system. Substitution at this site requires:

-

Electrophilic Reagents : Triazene reagents act as masked electrophiles, releasing reactive intermediates upon decomposition.

-

Steric Shielding : Bulky disulfide groups (e.g., nitrophenyldithioethyl) necessitate slow addition rates to minimize steric hindrance and byproduct formation.

Optimization of Synthetic Yield and Purity

Solvent Selection

Temperature Control

Chemical Reactions Analysis

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C undergoes various chemical reactions, including:

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

- Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction

- Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

- Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

-

Substitution

- The nitrophenyldithioethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

- Reagents such as thiols and amines are often used in these reactions.

-

Major Products

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amino derivatives .

Scientific Research Applications

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has a wide range of scientific research applications:

-

Chemistry

- It is used as a model compound to study the reactivity and stability of disulfide bonds in complex molecules.

- Researchers investigate its chemical properties to develop new synthetic methodologies and reaction mechanisms.

-

Biology

- The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

- It serves as a tool to understand the mechanisms of DNA cross-linking and repair.

-

Medicine

- This compound is explored for its potential as an anticancer agent.

- Preclinical studies have shown its efficacy against various cancer cell lines, including those resistant to mitomycin C .

-

Industry

- The compound is used in the development of new pharmaceuticals and therapeutic agents.

- It is also employed in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves several key steps:

-

DNA Alkylation

- The compound undergoes bioreductive activation, leading to the formation of reactive intermediates that alkylate DNA.

- This results in the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death.

-

Molecular Targets

- The primary molecular target is DNA, where the compound forms covalent bonds with the nucleophilic sites on the DNA strands.

- Other targets include proteins involved in DNA repair and cell cycle regulation .

-

Pathways Involved

- The activation of this compound involves enzymatic reduction, typically mediated by cellular reductases.

- The resulting reactive intermediates interact with DNA and other cellular components, triggering apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Mechanistic and Efficacy Differences

- Cytotoxicity : BMY-25067 is >100-fold more cytotoxic than MMC in both drug-sensitive (P388/S) and multidrug-resistant (P388/R-84) leukemia cells. This enhanced potency correlates with increased DNA interstrand cross-link (ISC) formation, even in resistant cells .

- Resistance Profile : BMY-25067 retains partial activity against MMC-resistant L1210 cells but is inactive against fully resistant P388 cells. Unlike MMC, its cytotoxicity is less dependent on glutathione (GSH) levels or glutathione transferase (GST) activity, reducing susceptibility to GSH-mediated resistance .

- Toxicity: BMY-25067 causes fewer hematologic adverse effects (e.g., neutropenia, thrombocytopenia) at maximum non-lethal doses compared to MMC .

Table 1: Key Differences Between BMY-25067 and MMC

| Parameter | BMY-25067 | MMC |

|---|---|---|

| Cytotoxicity (IC50) | >100-fold lower in P388/R-84 cells | Higher IC50 in resistant cells |

| ISC Formation in Resistant Cells | Unaffected by GST inhibition | Reduced due to GST/GSH dependency |

| Hematologic Toxicity | Reduced neutropenia/thrombocytopenia | Severe myelosuppression |

BMY-25067 vs. BMY-25282

BMY-25282, another MMC analogue with an amidine substitution at N-7, shares structural similarities but differs in activation mechanisms:

- Mechanism: BMY-25282 requires enzymatic activation, making it susceptible to GST-mediated resistance. In contrast, BMY-25067’s disulfide group enables thiol-dependent nonenzymatic activation, independent of GST .

- Efficacy : BMY-25282 overcomes MMC resistance in human colon cancer cells by forming comparable ISCs in both sensitive and resistant lines. However, BMY-25067 outperforms BMY-25282 in cytotoxicity, particularly in P388/R-84 cells, where BMY-25282’s activity is GST-dependent .

- GSH Modulation : Depleting GSH with buthionine sulfoximine (BSO) enhances BMY-25282’s cytotoxicity by 4.1-fold but only modestly affects BMY-25067 (1.8-fold increase) .

BMY-25067 vs. BMS-181174

BMS-181174 (a synonym for BMY-25067 in some studies) shares structural and functional properties but exhibits distinct activation pathways:

- GSH depletion via BSO paradoxically increases its cytotoxicity, suggesting that cellular thiols may compete with the drug’s disulfide bond rather than facilitate activation .

BMY-25067 vs. KW-2149

KW-2149, a glutamyl-modified MMC analogue, demonstrates superior activity in urothelial carcinoma cells, including chemoresistant lines. However, key distinctions include:

- Mechanism : KW-2149’s glutamyl moiety enhances tumor-specific activation, whereas BMY-25067 relies on disulfide bond reduction.

- Clinical Relevance : Both compounds show promise in resistant tumors, but KW-2149’s clinical development is less advanced compared to BMY-25067, which has undergone Phase I evaluation .

Research Findings and Clinical Implications

Preclinical Advantages of BMY-25067

- Overcoming Resistance: BMY-25067’s nonenzymatic activation reduces dependency on tumor-specific enzymes (e.g., DT-diaphorase), making it effective in tumors with upregulated GST or GSH .

- Toxicity Profile : Reduced myelosuppression supports its candidacy for combination therapies or prolonged dosing regimens .

Limitations and Challenges

- Partial Cross-Resistance : Inactivity against fully MMC-resistant P388 cells suggests residual reliance on MMC-like activation pathways .

- Clinical Data : Early-phase trials (e.g., Phase I study of BMS-4181174, likely related to BMY-25067) highlight manageable toxicity but require further validation .

Biological Activity

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, also known as BMY-25067, is a derivative of the well-known anticancer agent mitomycin C (MMC). This compound has garnered attention due to its enhanced biological activity against various tumor types and its reduced toxicity compared to its parent compound. This article explores the biological activity of BMY-25067, presenting data from various studies, case analyses, and research findings.

BMY-25067 operates through a mechanism similar to that of mitomycin C, primarily targeting DNA. The compound is activated under reductive conditions, leading to the formation of reactive species that can alkylate DNA, resulting in cross-linking and subsequent inhibition of DNA synthesis. The specific binding affinity and the nature of the DNA damage induced by BMY-25067 are crucial for its antitumor efficacy.

In Vivo Studies

Research has demonstrated that BMY-25067 exhibits significant antitumor activity across multiple cancer models:

- B16 Melanoma : BMY-25067 showed superior efficacy against B16 melanoma in mice, achieving a high percentage of cures when administered intraperitoneally (i.p.) alongside tumor implantation. This was particularly notable when therapy was initiated either one day or nine days post-tumor implantation .

- Leukemias : The compound displayed tumor inhibitory effects comparable to MMC against ascitic P388 and L1210 leukemias. However, it exhibited a slight activity against L1210 cells that were partially resistant to MMC and no activity against P388 cells that were completely resistant .

- M109 Lung Carcinoma : Similar antitumor effects were observed in M109 lung carcinoma models, although treatment did not significantly prolong survival despite inhibiting tumor growth .

Comparative Efficacy

In comparative studies, BMY-25067 was found to be less neutropenic than MMC at their respective maximum non-lethal doses. In ferret models, it demonstrated a significantly lower impact on platelet counts compared to MMC, indicating a favorable hematologic profile .

Toxicity Profile

The toxicity profile of BMY-25067 is critical for its potential clinical application. Studies indicate that it has reduced hematologic toxicity compared to MMC, making it a promising candidate for further clinical trials. The nadir for platelets was significantly higher for BMY-25067 than for MMC under comparable dosing conditions .

Clinical Implications

A Phase I clinical trial involving another mitomycin analogue (BMS-181174) provides insights into the potential clinical applications of compounds like BMY-25067. Although this study focused on a different derivative, it highlighted the importance of evaluating dose-response relationships and side effects in cancer patients receiving treatment with mitomycin analogues .

Summary of Findings

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Parameter | BMY-25067 | Mitomycin C |

|---|---|---|

| Antitumor Efficacy | Superior against B16 melanoma | Standard efficacy |

| Activity Against Leukemias | Comparable; slight resistance noted | Established resistance patterns |

| Toxicity (Neutropenia) | Less severe | More severe |

| Platelet Count Impact | Higher nadir (3.8 x 10^5/cmm) | Lower nadir (7 x 10^4/cmm) |

Q & A

Basic Research Questions

Q. What distinguishes the mechanism of action of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C from its parent compound, mitomycin C?

- Methodological Insight : Comparative studies using human bladder cancer cell lines (e.g., HXia et al. models) demonstrate that the dithioethyl-nitrophenyl modification enhances redox activation. This derivative forms interstrand DNA cross-links (ISC) more selectively under hypoxic conditions, mediated by glutathione (GSH)-dependent reduction . To validate this, researchers can employ assays measuring DNA cross-link formation (via alkaline elution) and correlate results with intracellular GSH levels (using Ellman’s reagent or HPLC) .

Q. How should researchers quantify the differential cytotoxicity of this compound across cell lines?

- Methodological Insight : Use IC50 determination via clonogenic assays or MTT-based viability tests. Key parameters include pre-treatment with GSH modulators (e.g., buthionine sulfoximine to deplete GSH, or N-acetylcysteine to elevate it) to assess redox-dependent efficacy. Reference studies by Bradner et al. (1990) for baseline toxicity profiles in animal models .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Insight : Reverse-phase HPLC with UV detection (λ = 360 nm) or LC-MS/MS provides sensitivity for pharmacokinetic studies. For stability assessments, monitor degradation products under physiological pH (7.4) and reducing conditions (e.g., DTT or TCEP) to simulate intracellular environments .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported toxicity profiles between in vitro and in vivo models?

- Methodological Insight : Discrepancies often arise from differences in metabolic activation (e.g., hepatic vs. tumor microenvironments). Employ ex vivo models, such as precision-cut tumor slices or 3D co-cultures with stromal cells, to bridge the gap. Reference Bregman et al. (1989) for species-specific toxicity patterns in cardiorespiratory systems .

Q. What experimental strategies optimize the bioreductive activation of this compound in hypoxic tumor niches?

- Methodological Insight : Combine hypoxia-inducible factor (HIF-1α) reporters with spatially resolved mass spectrometry to map activation zones in tumors. Co-administer with NADPH:quinone oxidoreductase (NQO1) inhibitors to validate enzyme-specific activation pathways .

Q. How can resistance mechanisms in bladder cancer cells be systematically investigated?

- Methodological Insight : Generate resistant cell lines via gradual dose escalation (e.g., Xu & Gupt models) and perform transcriptomic profiling (RNA-seq) to identify upregulated detoxification pathways (e.g., GST isoforms). Validate findings using CRISPR knockdowns of candidate genes (e.g., GST-π) and monitor cross-link repair via comet assays .

Q. What methodologies detect and quantify DNA adducts formed by this compound?

- Methodological Insight : Use [³H]-labeled mitomycin analogues for radiotracer studies or immunoassays with monoclonal antibodies specific to N-7 adducts. For structural characterization, employ tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation to identify guanine-N7 cross-linking patterns .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the role of glutathione in modulating this compound’s efficacy?

- Methodological Insight : Contradictions may stem from cell-type-specific GSH thresholds. Perform dose-response curves with GSH modulators across multiple cell lines (e.g., bladder vs. colon cancer) and correlate results with baseline GSH levels (measured via HPLC). Bradner et al. (1990) observed reduced toxicity in GSH-high models, suggesting a detoxification role .

Q. Why do some studies report potent antitumor activity in vivo but limited clinical translation?

- Methodological Insight : Evaluate interspecies differences in metabolism using humanized liver mouse models. Phase I clinical data (Macaulay et al.) highlight dose-limiting cardiotoxicity, necessitating biomarker-driven dosing (e.g., troponin monitoring) to mitigate off-target effects .

Experimental Design Tables

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Cytotoxicity Assay | MTT/Clonogenic (IC50) | 3D Spheroid + Hypoxia Chamber |

| DNA Adduct Detection | Alkaline Elution | LC-MS/MS with Stable Isotope Labeling |

| Redox Modulation | Buthionine Sulfoximine Pre-treatment | CRISPR Knockdown of NQO1/GST |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.